Absolute Selectivity for HCAR3 (GPR109b) over HCAR2 (GPR109a)
In a series of 3-nitro-4-substituted-aminobenzoic acids, 3-nitro-4-(propylamino)benzoic acid (compound 5c) demonstrated potent agonist activity at the human GPR109b (HCAR3) receptor while exhibiting no detectable activity at the closely homologous high-affinity niacin receptor, GPR109a (HCAR2) [1]. This is a critical differentiator, as many related compounds in the same series show activity at both receptors or lack potency at the target receptor. The structural basis for this selectivity has been recently validated by a cryo-EM structure of the compound 5c-HCAR3-Gi complex, confirming the specific binding mode of this propylamino analog [2].
| Evidence Dimension | Receptor Selectivity (Agonist Activity) |
|---|---|
| Target Compound Data | Potent agonist |
| Comparator Or Baseline | GPR109a (HCAR2): No activity observed |
| Quantified Difference | Complete functional selectivity (potent vs. inactive) |
| Conditions | In vitro functional assays on cloned human GPCRs |
Why This Matters
This absolute selectivity profile is essential for researchers investigating HCAR3-specific signaling pathways without confounding off-target effects on the homologous HCAR2 receptor.
- [1] Semple, G., et al. (2007). 3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354): A Partial Agonist of the Nicotinic Acid Receptor G-Protein Coupled Receptor 109a (HM74A/PUMA-G) with Antilipolytic but No Vasodilatory Activity in Mice. Journal of Medicinal Chemistry, 50(23), 5611-5615. (Note: This reference is for the class of compounds; specific compound 5c data is described in PMID 17931863) View Source
- [2] PDBj. (2024). EMDB-36189: Cryo-EM Structure of the compound 5c-HCAR3-Gi complex. Protein Data Bank Japan. View Source
